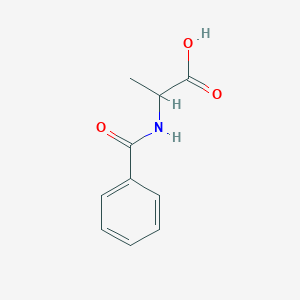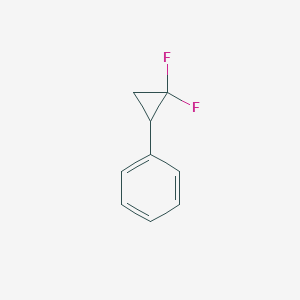
(2,2-Difluorocyclopropyl)benzene
Descripción general
Descripción
“(2,2-Difluorocyclopropyl)benzene” is a chemical compound with the molecular formula C9H8F2 . It is a derivative of benzene, where a cyclopropyl group with two fluorine atoms attached is bonded to the benzene ring .
Molecular Structure Analysis
The molecular structure of “(2,2-Difluorocyclopropyl)benzene” consists of a benzene ring with a 2,2-difluorocyclopropyl group attached . The average mass of the molecule is 154.157 Da, and the monoisotopic mass is 154.059402 Da .
Aplicaciones Científicas De Investigación
Application in Chemical Science and Engineering
Summary of the Application
“(2,2-Difluorocyclopropyl)benzene” is a chemical compound used in various scientific research applications. It’s often used as a building block in the synthesis of more complex molecules .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary greatly depending on the specific research context. Typically, “(2,2-Difluorocyclopropyl)benzene” would be used in a chemical reaction under controlled conditions to produce a desired product .
Results or Outcomes
The results or outcomes of using “(2,2-Difluorocyclopropyl)benzene” in a chemical reaction would depend on the specific reaction conditions and the other reactants involved. In general, the use of this compound can enable the synthesis of a wide range of different chemical structures .
Application in Rhodium-Catalyzed Regio-Switchable Cross-Coupling
Summary of the Application
“(2,2-Difluorocyclopropyl)benzene” has been used in Rhodium-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorinated dienes .
Methods of Application or Experimental Procedures
The Rhodium-catalyzed regio-switchable cross-coupling reactions between gem-difluorinated cyclopropanes and allylboronates were carried out. The controlled terminal/internal regioselectivity arises from the fine-tuning of the rhodium catalytic system .
Results or Outcomes
Fluorinated 1,3-dienes, 1,4-dienes and 1,5-dienes are produced in good yields with respectively isomerized terminal, internal, and terminal regioselectivity .
Application in Synthesis of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene
Summary of the Application
“(2,2-Difluorocyclopropyl)benzene” can be used in the synthesis of “1-Bromo-2-(2,2-difluorocyclopropyl)benzene”, a compound that can be found in various databases of chemical information .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for the synthesis of “1-Bromo-2-(2,2-difluorocyclopropyl)benzene” would depend on the specific research context .
Results or Outcomes
The result of this application is the successful synthesis of "1-Bromo-2-(2,2-difluorocyclopropyl)benzene" .
Application in Synthesis of 1-bromo-3-(2,2-difluorocyclopropyl)benzene
Summary of the Application
“(2,2-Difluorocyclopropyl)benzene” can be used in the synthesis of “1-bromo-3-(2,2-difluorocyclopropyl)benzene”, a compound that can be found in various databases of chemical information .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for the synthesis of “1-bromo-3-(2,2-difluorocyclopropyl)benzene” would depend on the specific research context .
Results or Outcomes
The result of this application is the successful synthesis of "1-bromo-3-(2,2-difluorocyclopropyl)benzene" .
Application in Synthesis of 1-bromo-4-(2,2-difluorocyclopropyl)benzene
Summary of the Application
“(2,2-Difluorocyclopropyl)benzene” can be used in the synthesis of “1-bromo-4-(2,2-difluorocyclopropyl)benzene”, a compound that can be found in various databases of chemical information .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for the synthesis of “1-bromo-4-(2,2-difluorocyclopropyl)benzene” would depend on the specific research context .
Results or Outcomes
The result of this application is the successful synthesis of "1-bromo-4-(2,2-difluorocyclopropyl)benzene" .
Direcciones Futuras
The future directions for the study of “(2,2-Difluorocyclopropyl)benzene” and similar compounds are promising. The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .
Propiedades
IUPAC Name |
(2,2-difluorocyclopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBYCBMQDZFUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343901 | |
| Record name | (2,2-Difluorocyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluorocyclopropyl)benzene | |
CAS RN |
13343-40-3 | |
| Record name | (2,2-Difluorocyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
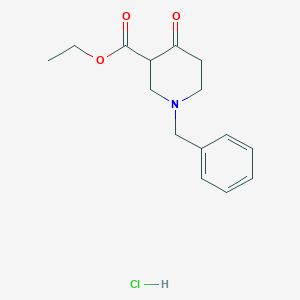
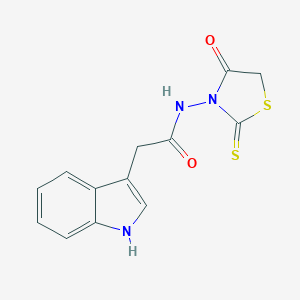

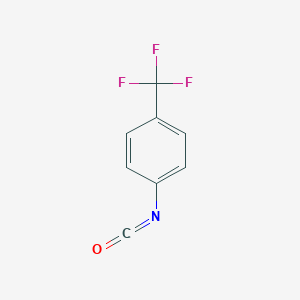
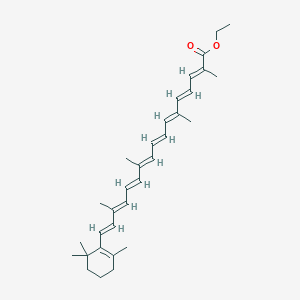
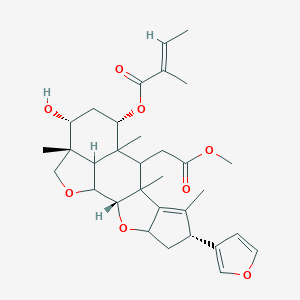
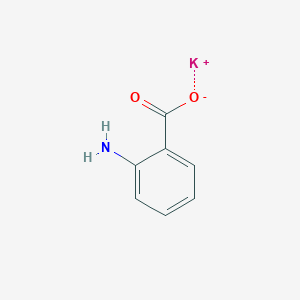
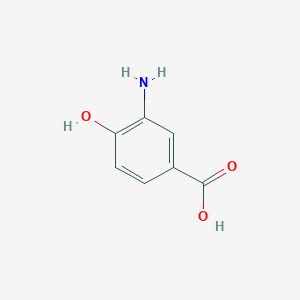
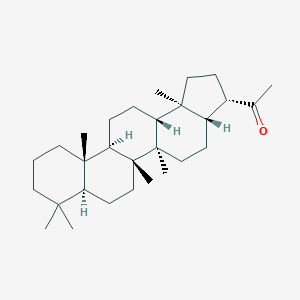
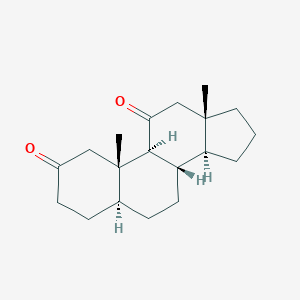
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)
![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)
